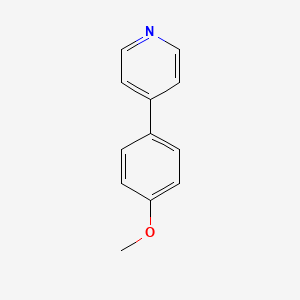

4-(4-Methoxyphenyl)pyridine

説明

BenchChem offers high-quality 4-(4-Methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXPUDLCSHDVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345335 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5938-16-9 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-methoxyphenyl)pyridine, a valuable building block in pharmaceutical and materials science. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and workflows.

Core Synthesis Pathways: An Overview

The synthesis of 4-(4-methoxyphenyl)pyridine predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the construction of the biaryl scaffold. The most prominent and effective pathways include the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. Each of these reactions involves the coupling of a pyridine derivative with a methoxyphenyl component, utilizing a palladium catalyst to facilitate the formation of the crucial carbon-carbon bond.

Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

General Catalytic Cycle

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to the stability and low toxicity of the boronic acid reagents.[1] The reaction couples an aryl or vinyl halide with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base.[1]

Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling for 4-(4-Methoxyphenyl)pyridine synthesis.

Experimental Protocol:

A detailed experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-halopyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-110 °C) for a designated time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)pyridine.[2]

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [2] |

| Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | Not specified | Not specified | Not specified | >90 | [3] |

| Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 95 | 16 | 36-88 |

Table 1: Summary of Suzuki-Miyaura Reaction Conditions.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[4] This method is particularly useful for coupling sp³-hybridized carbon atoms.[4]

Reaction Scheme:

Figure 3: Negishi coupling for 4-(4-Methoxyphenyl)pyridine synthesis.

Experimental Protocol:

-

Preparation of Organozinc Reagent: The 4-methoxyphenylzinc halide can be prepared in situ from the corresponding Grignard reagent and a zinc halide (e.g., ZnCl₂).

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4-halopyridine (1.0 equiv.) in a suitable solvent like THF.

-

Catalyst Addition: Add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reagent Addition: Add the freshly prepared 4-methoxyphenylzinc halide solution (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Reaction and Work-up: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂/CPhos | THF | Ambient | Not specified | High | [4] |

| Ni(acac)₂/PPh₃/(i-Bu)₂AlH | Not specified | Not specified | Not specified | Good | [4] |

Table 2: Summary of Negishi Reaction Conditions.

Stille Coupling

The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by palladium.[6] A key advantage of this method is the air and moisture stability of the organostannane reagents.[6] However, the toxicity of tin compounds is a significant drawback.[7]

Reaction Scheme:

Figure 4: Stille coupling for 4-(4-Methoxyphenyl)pyridine synthesis.

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube, combine the 4-halopyridine (1.0 equiv.), the (4-methoxyphenyl)trialkylstannane (e.g., tributylstannane derivative, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Additives: Add a degassed aprotic solvent such as toluene or DMF. In some cases, additives like CuI or CsF can accelerate the reaction.[8]

-

Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite. The filtrate is then subjected to an aqueous work-up. Due to the toxicity of tin byproducts, purification often requires careful column chromatography or other specialized techniques to ensure their complete removal.[8]

| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | DMF | 80 | Not specified | 84 | [8] |

| Pd₂(dba)₃/AsPh₃ | CuI | DMF | 60 | Not specified | 55 | [8] |

Table 3: Summary of Stille Reaction Conditions.

Hiyama Coupling

The Hiyama coupling employs an organosilane as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide.[9] An activator, typically a fluoride source like TBAF, is required to facilitate the transmetalation step.[10]

Reaction Scheme:

Figure 5: Hiyama coupling for 4-(4-Methoxyphenyl)pyridine synthesis.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add the 4-halopyridine (1.0 equiv.), the (4-methoxyphenyl)trialkoxysilane (1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., a phosphine ligand).

-

Solvent and Activator: Add a dry, aprotic solvent such as THF or dioxane. Then, add the fluoride activator (e.g., TBAF, 1.5-2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically between 60 and 100 °C.

-

Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[11]

| Catalyst/Ligand | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂/PCy₃ | TBAF·3H₂O | THF | 110 | Not specified | Moderate | [12] |

| PdCl₂/PCy₃ | Not specified | Dioxane | 110 | Not specified | Good | [12] |

Table 4: Summary of Hiyama Reaction Conditions.

Spectroscopic Data

The structural confirmation of the synthesized 4-(4-methoxyphenyl)pyridine is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Data Point | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.23 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 6.0 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 160.3, 150.2, 149.8, 130.9, 128.2, 121.2, 114.4, 55.4 |

| Melting Point | 38-63 °C |

| Boiling Point | 160-180 °C at 0.5 mmHg |

Table 5: Physicochemical and Spectroscopic Data for 4-(4-Methoxyphenyl)pyridine.[13]

Conclusion

The synthesis of 4-(4-methoxyphenyl)pyridine is well-established through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the preferred method due to its mild reaction conditions and the low toxicity of the boronic acid reagents. However, the Negishi, Stille, and Hiyama couplings offer viable alternatives, each with its own set of advantages and disadvantages regarding substrate scope, reaction conditions, and reagent toxicity. The choice of a specific pathway will depend on the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and byproducts. This guide provides the necessary foundational knowledge and detailed protocols to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 10. Hiyama Coupling [organic-chemistry.org]

- 11. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 4-(4-Methoxyphenyl)pyridine | 5938-16-9 [sigmaaldrich.com]

Unveiling the Solid-State Architecture of Phenylpyridines: A Technical Guide to the Crystal Structure of 4-(3-Methoxyphenyl)-2,6-diphenylpyridine

Disclaimer: As of the latest literature search, a definitive crystal structure analysis for 4-(4-Methoxyphenyl)pyridine is not publicly available. This guide provides a comprehensive analysis of the closely related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine , to serve as an illustrative example for researchers, scientists, and drug development professionals interested in the crystallographic characteristics of this class of molecules. The methodologies and data presentation herein are intended to provide a robust framework for the analysis of similar phenylpyridine derivatives.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Their electronic properties and capacity for hydrogen bonding and π-stacking interactions make them attractive components in the design of novel therapeutics and functional materials. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships. This technical guide details the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a molecule featuring the core phenylpyridine moiety.

Crystallographic Data Summary

The crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group I2/a. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₂₄H₁₉NO |

| Formula Weight | 337.41 |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 17.335(3) |

| b (Å) | 7.8851(13) |

| c (Å) | 26.582(5) |

| α (°) | 90 |

| β (°) | 106.345(7) |

| γ (°) | 90 |

| Volume (ų) | 3483.7(10) |

| Z | 8 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.286 |

| F(000) | 1424.0 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0485, wR₂ = 0.1257 |

| R indices (all data) | R₁ = 0.0816, wR₂ = 0.1424 |

Molecular and Crystal Structure

In the crystalline state, the molecule of 4-(3-methoxyphenyl)-2,6-diphenylpyridine is not planar. The central pyridine ring is inclined with respect to the two phenyl rings at positions 2 and 6, and the 3-methoxyphenyl substituent at position 4. The dihedral angles between the pyridine ring and the benzene rings are 17.26(6)°, 56.16(3)°, and 24.50(6)°.[1]

The crystal packing is primarily governed by weak intermolecular interactions, including C—H···π interactions, which link the molecules into a three-dimensional network.[1] A Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) contacts.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine was achieved via a reaction of (1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with ethyl 2-oxopropanoate, utilizing NH₄I as a catalyst.[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation. A portion of the purified product was redissolved in a petroleum ether/ethyl acetate solvent mixture. Colorless crystals formed over several days as the solvent slowly evaporated.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data collection was performed at 293(2) K using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key components of the reported structure.

References

An In-depth Technical Guide to CAS Number 5938-16-9: 4-(4-Methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and potential research applications of the compound identified by CAS number 5938-16-9, chemically known as 4-(4-Methoxyphenyl)pyridine. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, oncology, and materials science.

Chemical Identity and Properties

4-(4-Methoxyphenyl)pyridine is a bi-aryl compound consisting of a pyridine ring substituted with a 4-methoxyphenyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 5938-16-9 | General Chemical Databases |

| Molecular Formula | C₁₂H₁₁NO | General Chemical Databases |

| Molecular Weight | 185.23 g/mol | General Chemical Databases |

| Appearance | Off-white to white solid | Chem-Impex |

| Melting Point | 38-63 °C | Sigma-Aldrich |

| Boiling Point | 160-180 °C at 0.5 mmHg | Sigma-Aldrich |

| Density | 1.077 g/cm³ (Predicted) | ChemBK |

| Flash Point | 113 °C | ChemBK |

| Solubility | Soluble in organic solvents like ethanol and chloroform; practically insoluble in water. | ChemBK |

| pKa | 5.90 ± 0.10 (Predicted) | ChemBK |

Hazard Identification and Safety Information

4-(4-Methoxyphenyl)pyridine is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this chemical.

Table 2: GHS Hazard Classification for 4-(4-Methoxyphenyl)pyridine

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

GHS Pictograms:

An In-depth Technical Guide on the Solubility of 4-(4-Methoxyphenyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on publicly available information. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(4-Methoxyphenyl)pyridine in various organic solvents. The information provided herein is based on general principles of organic chemistry and established experimental protocols for solubility determination.

Introduction to 4-(4-Methoxyphenyl)pyridine

4-(4-Methoxyphenyl)pyridine is a bi-aryl compound consisting of a pyridine ring substituted with a methoxyphenyl group. Its chemical structure (Figure 1) imparts a degree of polarity due to the nitrogen atom in the pyridine ring and the oxygen atom in the methoxy group. The compound is a solid at room temperature.[1][2][3] Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, as it dictates the choice of solvents for reactions, purification, and formulation.[3]

Figure 1: Chemical Structure of 4-(4-Methoxyphenyl)pyridine

Caption: Chemical structure of 4-(4-Methoxyphenyl)pyridine.

Qualitative Solubility Profile

-

Polar Solvents: It is expected to be soluble in polar organic solvents. Some sources state it is soluble in ethanol and chloroform.[2]

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane is likely to be limited.

-

Aqueous Solubility: The compound is reported to be practically insoluble in water.[2]

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for 4-(4-Methoxyphenyl)pyridine in a range of organic solvents at various temperatures is not published in readily accessible scientific literature. To obtain this critical data for research and development, experimental determination is necessary.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6]

Objective: To determine the equilibrium solubility of 4-(4-Methoxyphenyl)pyridine in a selection of organic solvents at a specified temperature.

Materials and Equipment:

-

4-(4-Methoxyphenyl)pyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Detailed Procedure:

-

Preparation: Add an excess amount of solid 4-(4-Methoxyphenyl)pyridine to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the working range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 4-(4-Methoxyphenyl)pyridine. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of 4-(4-Methoxyphenyl)pyridine in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of 4-(4-Methoxyphenyl)pyridine in organic solvents is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[5]

-

Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility, as described by the "like dissolves like" principle.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors may exhibit different solvating capacities for 4-(4-Methoxyphenyl)pyridine.

Solubility Prediction Based on Polarity:

Caption: Predicted solubility based on polarity.

Conclusion

References

molecular weight and formula of 4-(4-Methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of 4-(4-Methoxyphenyl)pyridine. This compound is a key synthetic intermediate in the development of various pharmacologically active molecules.

Core Compound Data

The fundamental molecular and physical properties of 4-(4-Methoxyphenyl)pyridine are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| CAS Number | 5938-16-9 | [1] |

| Appearance | Off-white to white crystalline solid | [2] |

| Melting Point | 38-63 °C | [2] |

| Boiling Point | 160-180 °C at 0.5 Torr | [2] |

Synthetic Protocol: Suzuki-Miyaura Coupling

4-(4-Methoxyphenyl)pyridine is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Workflow

Detailed Methodology

Materials:

-

4-Iodopyridine or 4-Bromopyridine (1.0 equivalent)

-

4-Methoxyphenylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodopyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(4-Methoxyphenyl)pyridine.

Biological Significance and Applications in Drug Development

While 4-(4-Methoxyphenyl)pyridine itself is not typically a direct modulator of biological pathways, it is a crucial structural motif and synthetic precursor for a variety of biologically active compounds. Its pyridine and methoxyphenyl groups serve as valuable pharmacophores that can be incorporated into larger molecules to enhance their binding to biological targets.

Notably, derivatives of 4-(4-Methoxyphenyl)pyridine have been investigated for their potential as:

-

Anticancer Agents: The scaffold is used in the synthesis of compounds that can inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

-

Anti-inflammatory Compounds: Its structure is a component of novel molecules with anti-inflammatory properties.

-

Factor Xa Inhibitors: The 4-methoxyphenyl group has been identified as a key moiety in potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. The well-known anticoagulant, Apixaban, contains this structural feature.

Signaling Pathway: Inhibition of CDK2 by Pyrazolopyridine Derivatives

As an example of its application, derivatives of 4-(4-Methoxyphenyl)pyridine have been synthesized into pyrazolopyridine structures that demonstrate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, a key mechanism in cancer therapy.

In this pathway, the active Cyclin E/CDK2 complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Pyrazolopyridine derivatives containing the 4-(4-methoxyphenyl)pyridine scaffold can inhibit the Cyclin E/CDK2 complex, preventing Rb phosphorylation and causing cell cycle arrest, which can ultimately lead to apoptosis (programmed cell death).

References

Preliminary Reactivity Studies of 4-(4-Methoxyphenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary reactivity of 4-(4-methoxyphenyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details experimental protocols and summarizes key data for a range of reactions, including N-oxidation, electrophilic substitution, nucleophilic addition, reduction, and cross-coupling reactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of 4-(4-methoxyphenyl)pyridine and its derivatives for various applications, including drug discovery and the development of novel materials.

Introduction

4-(4-Methoxyphenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This structure is a common scaffold in a variety of biologically active molecules and functional materials. Understanding the reactivity of this core structure is crucial for the rational design and synthesis of novel derivatives with desired properties. This guide outlines preliminary studies into the chemical behavior of 4-(4-methoxyphenyl)pyridine under various reaction conditions.

N-Oxidation

The oxidation of the nitrogen atom in the pyridine ring is a key transformation that alters the electronic properties of the molecule, often facilitating subsequent functionalization.

Experimental Protocol: N-Oxidation of 4-(4-Methoxyphenyl)pyridine

A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Setup: To a solution of 4-(4-methoxyphenyl)pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add m-CPBA (1.1 to 1.5 equivalents) portion-wise.

-

Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(4-methoxyphenyl)pyridine N-oxide.

Data Presentation:

| Product | Reagents | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-(4-Methoxyphenyl)pyridine N-oxide | m-CPBA | CH₂Cl₂ | ~95 | 8.13 (d), 7.12 (d), 3.85 (s) | 160.5, 138.4, 138.0, 126.6, 114.5, 55.4 |

Note: The provided NMR data is for the related 4-methylpyridine N-oxide and is expected to be similar for 4-(4-methoxyphenyl)pyridine N-oxide.[1]

Logical Relationship Diagram: N-Oxidation Workflow

Caption: Workflow for the N-oxidation of 4-(4-methoxyphenyl)pyridine.

Electrophilic Aromatic Substitution: Nitration

Direct electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. However, the corresponding N-oxide is more susceptible to electrophilic attack, typically at the 4-position.

Experimental Protocol: Nitration of 4-(4-Methoxyphenyl)pyridine N-oxide

The nitration of pyridine N-oxides is commonly achieved using a mixture of nitric acid and sulfuric acid.[2]

-

Preparation of Nitrating Mixture: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared by slowly adding H₂SO₄ to HNO₃ with cooling in an ice bath.

-

Reaction Setup: 4-(4-methoxyphenyl)pyridine N-oxide is dissolved in concentrated sulfuric acid.

-

Reaction Conditions: The nitrating mixture is added dropwise to the solution of the N-oxide at a controlled temperature, typically between 90-100°C. The reaction is heated for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium carbonate (Na₂CO₃), until a precipitate forms. The solid is collected by filtration, washed with water, and can be purified by recrystallization to yield 4-nitro-4'-(methoxyphenyl)pyridine N-oxide.

Data Presentation:

| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |

| Pyridine N-oxide | 4-Nitropyridine N-oxide | HNO₃, H₂SO₄ | 125-130 | 42 |

Note: This data is for the nitration of the parent pyridine N-oxide and serves as a reference.[2] The methoxyphenyl group may influence the regioselectivity and yield.

Signaling Pathway Diagram: Electrophilic Nitration

Caption: Mechanism of electrophilic nitration of the N-oxide.

Nucleophilic Addition

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Grignard reagents are potent nucleophiles that can add to pyridines, often requiring activation of the pyridine ring.

Experimental Protocol: Addition of Grignard Reagents to 4-Methoxypyridine

This protocol for 4-methoxypyridine can be adapted for 4-(4-methoxyphenyl)pyridine. The reaction involves in situ formation of an N-acylpyridinium salt, which is then attacked by the Grignard reagent.[3]

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, a solution of 4-methoxypyridine (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) is cooled to -78 °C.

-

Activation: An acylating agent, such as phenyl chloroformate (1.1 equivalents), is added to form the N-acylpyridinium salt.

-

Nucleophilic Addition: The Grignard reagent (e.g., ethylmagnesium bromide, 1.5 equivalents) is added slowly at -78 °C. The reaction is stirred for several hours at this temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Data Presentation:

| Pyridine Derivative | Grignard Reagent | Acylating Agent | Yield (%) |

| 4-Methoxypyridine | EtMgBr | Phenyl chloroformate | 98 |

Note: This yield is reported for the reaction with 4-methoxypyridine.[3]

Workflow Diagram: Grignard Addition

Caption: Workflow for the addition of a Grignard reagent to a pyridine.

Reduction

The catalytic hydrogenation of the pyridine ring to form the corresponding piperidine is a valuable transformation in synthetic chemistry.

Experimental Protocol: Catalytic Hydrogenation of Pyridines

Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of pyridines. The presence of a catalyst poison like pyridine itself can be used to achieve chemoselectivity in more complex molecules.[4]

-

Reaction Setup: A solution of the pyridine derivative in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel with the Pd/C catalyst (5-10 mol%).

-

Reaction Conditions: The vessel is charged with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi) and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue can be purified by distillation or crystallization.

Data Presentation:

Specific quantitative data for the hydrogenation of 4-(4-methoxyphenyl)pyridine was not available in the initial search. The efficiency of the reduction can be influenced by the substrate and reaction conditions.

Logical Relationship Diagram: Catalytic Hydrogenation

References

- 1. rsc.org [rsc.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(4-Methoxyphenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methoxyphenyl)pyridine, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 4-(4-Methoxyphenyl)pyridine is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol . The spectroscopic data provides unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-(4-Methoxyphenyl)pyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.65 | d | 6.2 | 2H | H-2, H-6 (Pyridine) |

| 7.60 | d | 8.8 | 2H | H-2', H-6' (Phenyl) |

| 7.45 | d | 6.2 | 2H | H-3, H-5 (Pyridine) |

| 7.02 | d | 8.8 | 2H | H-3', H-5' (Phenyl) |

| 3.86 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 4-(4-Methoxyphenyl)pyridine

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-4' (Phenyl) |

| 150.2 | C-2, C-6 (Pyridine) |

| 147.8 | C-4 (Pyridine) |

| 130.4 | C-1' (Phenyl) |

| 128.2 | C-2', C-6' (Phenyl) |

| 121.0 | C-3, C-5 (Pyridine) |

| 114.5 | C-3', C-5' (Phenyl) |

| 55.4 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4-(4-Methoxyphenyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H Stretch |

| 2960, 2835 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1605 | Strong | C=C Aromatic Ring Stretch |

| 1515 | Strong | C=C Aromatic Ring Stretch |

| 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1025 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 830 | Strong | p-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4-(4-Methoxyphenyl)pyridine

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 170 | 60 | [M - CH₃]⁺ |

| 156 | 15 | [M - CHO]⁺ |

| 142 | 30 | [M - CH₃CO]⁺ |

| 115 | 25 | [C₇H₅N]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is acquired.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The electron energy is typically set to 70 eV.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-(4-Methoxyphenyl)pyridine.

Caption: Experimental workflow for the spectroscopic characterization of 4-(4-Methoxyphenyl)pyridine.

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyridine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyridine, a key heterocyclic building block in organic synthesis. The document details its discovery and historical context, physicochemical and spectroscopic properties, and established synthesis protocols, including palladium-catalyzed cross-coupling reactions. Furthermore, it explores the significant role of the 4-(4-methoxyphenyl)pyridine scaffold in medicinal chemistry, particularly as a pharmacophore in the development of novel therapeutics, with a focus on its application as a tubulin polymerization inhibitor. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery.

Introduction

4-(4-Methoxyphenyl)pyridine is an aromatic heterocyclic compound that has garnered significant interest in various fields of chemical research.[1] Its structure, featuring a pyridine ring substituted with a methoxyphenyl group, makes it a valuable intermediate in the synthesis of a wide array of functional molecules.[1] This guide will delve into the core aspects of this compound, from its initial synthesis to its contemporary applications in medicinal chemistry and materials science.

Discovery and History

While a singular, seminal "discovery" paper for 4-(4-methoxyphenyl)pyridine is not readily apparent in modern literature searches, its synthesis falls within the broader historical development of methods for creating carbon-carbon bonds between aromatic rings. The advent of cross-coupling reactions, particularly in the latter half of the 20th century, revolutionized the synthesis of biaryl compounds like 4-(4-methoxyphenyl)pyridine. Early methods for pyridine synthesis, such as the Chichibabin and Kröhnke pyridine syntheses, provided foundational pathways for constructing the pyridine ring, which could then be functionalized. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, provided highly efficient and versatile methods for the direct coupling of aryl halides with arylboronic acids, organozincs, or organostannanes, respectively, making compounds like 4-(4-methoxyphenyl)pyridine readily accessible for research and development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 4-(4-methoxyphenyl)pyridine are crucial for its characterization and application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-methoxyphenyl)pyridine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.23 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 38-63 °C | [2] |

| Boiling Point | 160-180 °C (at 0.5 Torr) | [2] |

| pKa | 5.90 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room Temperature | [3] |

Spectroscopic Data

The structural elucidation of 4-(4-methoxyphenyl)pyridine is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.70 – 8.64 (m, 2H, pyridine-H), 7.75 – 7.60 (m, 2H, pyridine-H), 7.07 – 6.97 (m, 2H, phenyl-H), 3.87 (s, 3H, -OCH₃). |

| ¹³C NMR | (101 MHz, CDCl₃) δ 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2. |

| IR (Infrared) | Key absorptions include C=C and C=N stretching vibrations characteristic of the aromatic rings, and C-O stretching of the methoxy group. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 185. |

Note: The NMR data is based on the closely related 2-(4-methoxyphenyl)pyridine and serves as a strong reference.[4]

Experimental Protocols for Synthesis

The synthesis of 4-(4-methoxyphenyl)pyridine can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being the most common and efficient.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds.

General Protocol: A mixture of 4-bromopyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by standard procedures.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.

General Protocol: To a solution of 4-iodopyridine (1.0 equiv.) and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.) in an anhydrous solvent such as THF, a solution of (4-methoxyphenyl)zinc chloride (1.1 equiv.) is added. The reaction mixture is stirred at room temperature or with gentle heating. Workup and purification yield the desired product.

Stille Coupling

The Stille coupling utilizes an organotin reagent.

General Protocol: 4-bromopyridine (1.0 equiv.) and tributyl(4-methoxyphenyl)stannane (1.1 equiv.) are reacted in the presence of a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.), in a solvent like toluene. The reaction is typically heated under an inert atmosphere. Following the reaction, the product is isolated and purified.

Applications in Research and Drug Development

4-(4-Methoxyphenyl)pyridine serves as a crucial building block in the development of pharmaceuticals and advanced materials.[1]

Medicinal Chemistry

The 4-(4-methoxyphenyl)pyridine scaffold is a key pharmacophore in a variety of bioactive molecules, exhibiting a range of therapeutic properties including anti-inflammatory and anti-cancer activities.[1]

Several studies have demonstrated that derivatives containing the 4-(4-methoxyphenyl)pyridine moiety act as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of novel anti-cancer agents.

Below is a diagram illustrating the role of a 4-(4-methoxyphenyl)pyridine-containing compound in the inhibition of tubulin polymerization.

References

Theoretical and Computational Elucidation of 4-(4-Methoxyphenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 4-(4-Methoxyphenyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] By leveraging theoretical and computational methodologies, we present a comprehensive overview of its molecular characteristics. This document is intended to serve as a core resource for researchers engaged in the study and application of pyridine derivatives.

Molecular Structure and Geometry

The molecular structure of 4-(4-Methoxyphenyl)pyridine, consisting of a pyridine ring linked to a methoxyphenyl group, has been optimized using computational methods to determine its most stable conformation. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational studies on analogous structures, such as N-(4-methoxyphenyl)picolinamide, reveal that the pyridine and benzene rings are often nearly coplanar, with slight dihedral angles.[2] For instance, in N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is 14.25 (5)°.[2] The methoxy group typically lies close to the plane of the benzene ring.[3]

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyridine) | 1.39 - 1.40 | 118 - 121 | - |

| C-N (pyridine) | 1.33 - 1.34 | 117 - 124 | - |

| C-C (phenyl) | 1.39 - 1.41 | 119 - 121 | - |

| C-O | 1.36 | - | - |

| O-CH3 | 1.42 | - | - |

| C(py)-C(ph) | 1.48 | - | - |

| Pyridine-Phenyl | - | - | 15 - 35 |

Note: The values in this table are representative and based on computational studies of similar aromatic compounds. Actual values for 4-(4-Methoxyphenyl)pyridine would be determined through specific calculations.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the structural characteristics of a compound. Computational vibrational analysis is a powerful tool for assigning the observed spectral bands to specific molecular motions.[4]

Density Functional Theory (DFT) calculations are commonly employed to compute the harmonic vibrational frequencies.[5][6] The calculated wavenumbers are often scaled to better match experimental data.[7][8] The analysis of the potential energy distribution (PED) allows for the definitive assignment of each vibrational mode.[5]

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~3000 - 2800 | C-H stretching (methyl) |

| ~1600 | C=C stretching (aromatic rings) |

| ~1500 | C=N stretching (pyridine ring) |

| ~1250 | C-O-C asymmetric stretching |

| ~1030 | C-O-C symmetric stretching |

| ~830 | C-H out-of-plane bending |

Note: These assignments are based on general regions for the specified functional groups and may vary in the actual spectrum of 4-(4-Methoxyphenyl)pyridine.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and is crucial for studying intramolecular charge transfer (ICT).[5][6]

Molecular Electrostatic Potential (MEP) analysis helps in identifying the electrophilic and nucleophilic regions of a molecule.[9] These electronic properties are typically calculated using DFT and time-dependent DFT (TD-DFT) methods.[10]

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and depend on the level of theory and basis set used in the computation.

Methodologies

Computational Protocol

The theoretical calculations for 4-(4-Methoxyphenyl)pyridine are typically performed using DFT methods within a quantum chemistry software package. A common and effective approach involves:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such systems.[5][6][7]

-

Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory to confirm the structure as a true minimum on the potential energy surface and to simulate the IR and Raman spectra.[4]

-

Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties like HOMO-LUMO energies and the molecular electrostatic potential.[11]

Synthesis Protocol (Illustrative)

While a specific protocol for 4-(4-Methoxyphenyl)pyridine was not detailed in the initial search, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for creating such biaryl linkages is the Suzuki-Miyaura coupling reaction.

-

Reactants: 4-bromopyridine and 4-methoxyphenylboronic acid.

-

Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Base: A base such as sodium carbonate or potassium carbonate.

-

Solvent: A solvent system like a mixture of toluene, ethanol, and water.

-

Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, Mass Spectrometry).

Conclusion

The theoretical and computational studies of 4-(4-Methoxyphenyl)pyridine provide valuable insights into its structural, vibrational, and electronic characteristics. The methodologies outlined in this guide, including DFT calculations and potential synthetic routes, offer a robust framework for researchers. The presented data, while illustrative, serves as a foundational reference for further experimental and in-silico investigations, aiding in the rational design of novel molecules for pharmaceutical and material science applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. irjet.net [irjet.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystallographic and computational investigations of structural properties in phenyl and methoxy‐phenyl substituted 1,4 dihydropyridine derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 4-(4-Methoxyphenyl)pyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyridine is a versatile heterocyclic building block increasingly utilized in pharmaceutical synthesis due to its unique structural and electronic properties. Its pyridine ring offers a hydrogen bond acceptor and can engage in π-stacking interactions, while the 4-methoxyphenyl group provides a modifiable handle for tuning physicochemical properties such as lipophilicity and metabolic stability. This scaffold is prominently featured in the development of novel therapeutic agents, particularly in oncology, where it has been incorporated into potent inhibitors of key cellular targets. These application notes provide an overview of its use in synthesizing anticancer agents, specifically focusing on tubulin polymerization inhibitors and cyclin-dependent kinase (CDK) inhibitors.

I. Application in the Synthesis of Tubulin Polymerization Inhibitors

Derivatives of 4-(4-methoxyphenyl)pyridine have been investigated as potent antitubulin agents. These compounds often act by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibitory Activities

The following table summarizes the in vitro activity of representative 4-(4-methoxyphenyl)pyridine-containing compounds against various cancer cell lines and their inhibitory effect on tubulin polymerization.

| Compound ID | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 9h | HeLa | Not Reported | Not Reported | [1] |

| MCF-7 | Not Reported | Not Reported | [1] | |

| A549 | Not Reported | Not Reported | [1] | |

| 10h | HeLa | 0.25 | Not Reported | [2] |

| A549 | 0.28 | Not Reported | [2] | |

| K562 | 0.19 | Not Reported | [2] | |

| MCF-7 | 0.33 | Not Reported | [2] |

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine (Compound 10h)

This protocol describes a general synthetic route for a diarylpyridine derivative, a common core for tubulin polymerization inhibitors, adapted from literature procedures.[2]

Materials:

-

3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water (4:1 v/v) to the flask.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane. Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Disruption of Microtubule Dynamics

The following diagram illustrates the mechanism of action for tubulin polymerization inhibitors incorporating the 4-(4-methoxyphenyl)pyridine scaffold.

Caption: Mechanism of tubulin polymerization inhibition.

II. Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

The 4-(4-methoxyphenyl)pyridine moiety has also been integrated into the structure of potent inhibitors of cyclin-dependent kinases, particularly CDK2 and CDK9. These kinases are critical regulators of the cell cycle and transcription. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Quantitative Data: Antiproliferative and CDK Inhibitory Activities

The table below presents the in vitro activity of pyrazolo[3,4-b]pyridine derivatives containing the 4-(4-methoxyphenyl)pyridine core against cancer cell lines and their inhibitory potency against CDK2 and CDK9.

| Compound ID | Cancer Cell Line | Antiproliferative IC50 (µM) | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Reference |

| 9a | Hela | 2.59 | 1.630 | 0.262 | [3] |

| MCF7 | 5.14 | - | - | [3] | |

| HCT-116 | 7.33 | - | - | [3] | |

| 14g | Hela | 8.15 | 0.460 | 0.801 | [3] |

| MCF7 | 4.66 | - | - | [3] | |

| HCT-116 | 1.98 | - | - | [3] |

Experimental Protocol: Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines (General Procedure)

This protocol provides a generalized method for the synthesis of pyrazolo[3,4-b]pyridine derivatives, adapted from the literature.[3]

Materials:

-

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

-

Appropriate 1-aryl-3-(dimethylamino)prop-2-en-1-one

-

Glacial acetic acid

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq) and the appropriate 1-aryl-3-(dimethylamino)prop-2-en-1-one (1.1 eq) is refluxed in glacial acetic acid for 6-8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative.

-

The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Inhibition of CDK2 and CDK9

The following diagram illustrates the downstream effects of inhibiting CDK2 and CDK9 with 4-(4-methoxyphenyl)pyridine-based compounds.

Caption: Inhibition of CDK2 and CDK9 signaling pathways.

III. Other Potential Applications

While less extensively documented with specific quantitative data in readily available literature, the 4-(4-methoxyphenyl)pyridine scaffold has also been explored for its potential in developing agents with anti-inflammatory properties. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors, including those involved in inflammatory pathways. Further research is warranted to fully elucidate the potential of this scaffold in inflammatory diseases.

Conclusion

4-(4-Methoxyphenyl)pyridine is a valuable and versatile building block in modern pharmaceutical synthesis. Its utility has been demonstrated in the development of potent anticancer agents that target fundamental cellular processes like microtubule dynamics and cell cycle regulation. The synthetic accessibility and the possibility for diverse functionalization make it an attractive scaffold for the design and discovery of new therapeutic agents. The provided protocols and data serve as a foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.

References

- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-(4-Methoxyphenyl)pyridine as a Ligand in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the metal center. Ligands play a critical role in stabilizing the active palladium(0) species, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate and yield.[4]

While phosphine-based ligands are most commonly employed due to their strong electron-donating properties and steric bulk, there is growing interest in the development and application of nitrogen-based ligands, such as pyridine derivatives.[5][6] 4-(4-Methoxyphenyl)pyridine, with its electron-rich methoxy group, presents as a potentially effective N-donor ligand. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, and the electron-donating methoxy group can enhance the electron density at the metal, which may facilitate the rate-determining oxidative addition step.[7]

These application notes provide a comprehensive overview of the potential use of 4-(4-Methoxyphenyl)pyridine as a ligand in Suzuki-Miyaura coupling reactions, including general protocols and considerations for reaction optimization.

General Application Notes

Ligand Properties and Potential Advantages:

-

Electron-Rich Nature: The para-methoxy group on the phenyl ring is a strong electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced electron-donating ability can be beneficial for the oxidative addition of aryl halides to the palladium(0) center, a key step in the catalytic cycle.

-

Simplicity and Availability: 4-(4-Methoxyphenyl)pyridine is a relatively simple and readily available molecule, which can be a cost-effective alternative to more complex and expensive phosphine ligands.

-

Air and Moisture Stability: Compared to many phosphine ligands, which can be sensitive to oxidation, pyridine-based ligands are generally more stable in air and moisture, simplifying reaction setup.

Potential Challenges and Considerations:

-

Lower Coordinating Ability: Pyridine-based ligands generally have a lower coordinating ability to palladium compared to phosphine ligands. This might lead to lower catalyst stability and the formation of palladium black (inactive palladium nanoparticles).

-

Catalyst Inhibition: At high concentrations, pyridine-based ligands can sometimes act as catalyst inhibitors by strongly coordinating to the palladium center and preventing substrate access. Therefore, the ligand-to-palladium ratio is a critical parameter to optimize.

-

Substrate Scope: The effectiveness of 4-(4-Methoxyphenyl)pyridine as a ligand may be dependent on the specific substrates being coupled. It may be more suitable for reactions involving more reactive aryl iodides and bromides, while less reactive aryl chlorides might require more specialized ligand systems.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using 4-(4-Methoxyphenyl)pyridine as a ligand. This protocol should be considered a starting point, and optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst/ligand loading) is highly recommended for any new substrate combination.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

4-(4-Methoxyphenyl)pyridine (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or reaction vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium source (e.g., Pd(OAc)₂, 2 mol%), and 4-(4-Methoxyphenyl)pyridine (4 mol%).

-

Inert Atmosphere: Seal the flask or vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous solvent.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid using a Pyridine-Based Pd(II)-Complex. [6]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | 95 |

| 2 | 4-Bromobenzonitrile | 4-Cyano-1,1'-biphenyl | 92 |

| 3 | 4-Bromonitrobenzene | 4-Nitro-1,1'-biphenyl | 96 |

| 4 | 4-Iodoanisole | 4-Methoxy-1,1'-biphenyl | 94 |

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd-complex (0.25 mol%), KOH (2 mmol), TBAB (0.6 mmol), water (10 mL), microwave irradiation at 100 °C for 5 min.[6]

Table 2: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. [8]

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 |

| 3 | 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 |

| 4 | 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |

Representative reaction conditions may include a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent system like 1,4-dioxane/water.[8]

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 4-(4-Methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory agents derived from 4-(4-methoxyphenyl)pyridine. The core synthetic strategy involves the construction of a pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The protocols described herein outline a plausible synthetic route, starting from the readily available 4-(4-methoxyphenyl)pyridine, to yield potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. Detailed methodologies for in vitro and in vivo anti-inflammatory assays are provided to enable the pharmacological evaluation of the synthesized compounds. Furthermore, the involvement of the NF-κB signaling pathway, a critical regulator of inflammation, is discussed and visualized.

Introduction

The pyridine moiety is a ubiquitous structural motif found in numerous FDA-approved drugs.[1] Its presence is often associated with favorable pharmacokinetic and pharmacodynamic properties. 4-(4-Methoxyphenyl)pyridine, in particular, serves as a versatile building block for the synthesis of various biologically active molecules due to the electronic properties conferred by the methoxyphenyl group.

Chronic inflammation is implicated in a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key molecular mechanism underlying inflammation is the production of prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their long-term use is associated with significant side effects. This necessitates the development of novel, more selective, and safer anti-inflammatory agents.

This application note details a synthetic approach to novel pyrazolo[3,4-b]pyridine derivatives starting from 4-(4-methoxyphenyl)pyridine. Pyrazolo[3,4-b]pyridines are known to exhibit a range of biological activities, and their synthesis from various precursors has been reported.[2][3][4][5][6]

Proposed Synthetic Pathway

The proposed synthetic route commences with the functionalization of 4-(4-methoxyphenyl)pyridine to introduce a suitable handle for the subsequent annulation of the pyrazole ring. A plausible approach involves the synthesis of a 2-amino-nicotinonitrile intermediate, which can then be cyclized to form the desired pyrazolo[3,4-b]pyridine core.

Caption: Proposed synthetic pathway for pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (Intermediate C)

This protocol is adapted from a general procedure for the synthesis of 2-amino-4,6-diphenylnicotinonitriles.[7]

Materials:

-

1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Malononitrile

-

Ammonium acetate

-

Absolute ethanol

Procedure:

-

To a solution of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol) in absolute ethanol (20 mL), add malononitrile (1 mmol) and ammonium acetate (3 mmol).

-

Reflux the reaction mixture overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]